

# Technical Whitepaper: 2-Amino-3-bromo-5-nitrobenzonitrile (CAS: 17601-94-4)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Amino-3-bromo-5-nitrobenzonitrile

**Cat. No.:** B101693

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-3-bromo-5-nitrobenzonitrile** is a substituted aromatic compound characterized by the presence of amino, bromo, nitro, and nitrile functional groups. This unique combination of substituents makes it a valuable intermediate in organic synthesis, particularly in the manufacturing of colorants. Its chemical reactivity, governed by the interplay of electron-donating and electron-withdrawing groups on the benzene ring, allows for its use as a building block in the creation of more complex molecular architectures. This document provides a comprehensive overview of the available technical data for **2-Amino-3-bromo-5-nitrobenzonitrile**, including its chemical and physical properties, safety information, and a proposed synthetic pathway.

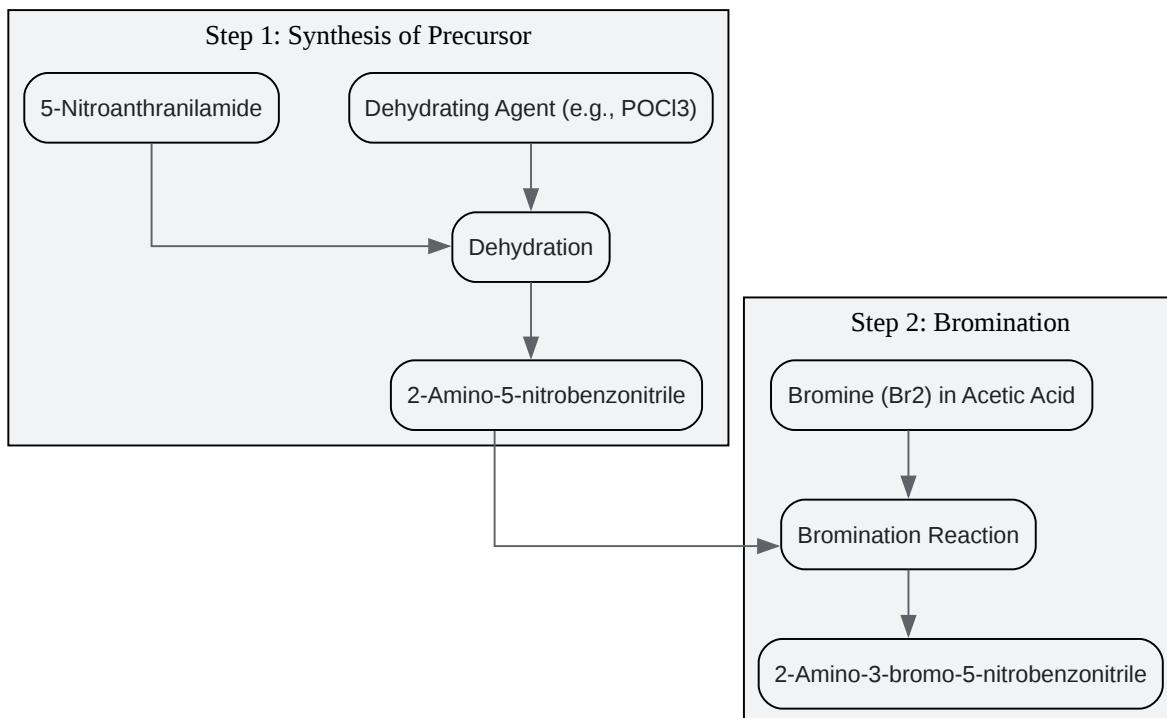
## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Amino-3-bromo-5-nitrobenzonitrile** is presented in the table below. It is important to note that some physical properties, such as the melting point, show a range of values across different suppliers, which may be attributed to variations in purity and measurement techniques.

| Property          | Value                                                                                                             | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 17601-94-4                                                                                                        |           |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>2</sub>                                                     |           |
| Molecular Weight  | 242.03 g/mol                                                                                                      |           |
| Appearance        | Solid, typically a powder. Color is reported as off-white, slightly pale yellow, light orange to yellow to green. | [1][2]    |
| Melting Point     | 175 - 179 °C, 180-185 °C (lit.),<br>191 °C                                                                        | [1][2]    |
| Boiling Point     | Decomposes before boiling                                                                                         | [1]       |
| Solubility        | Poorly soluble in water.<br>Soluble in some organic solvents like dichloromethane and chloroform.                 | [1]       |
| Purity            | Typically available in purities of 97% or >98.0% (GC)                                                             | [2]       |

## Spectroscopic Data

Detailed experimental spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra for **2-Amino-3-bromo-5-nitrobenzonitrile** are not readily available in the public domain. However, some suppliers indicate the availability of such data upon request.[3] For the related compound, 2-Amino-5-nitrobenzonitrile, FTIR and vapor phase IR spectra are available and may offer some comparative insights.[4]


## Experimental Protocols

### Proposed Synthesis of 2-Amino-3-bromo-5-nitrobenzonitrile

A specific, detailed experimental protocol for the synthesis of **2-Amino-3-bromo-5-nitrobenzonitrile** is not described in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established chemical transformations for similar compounds. This would likely involve a two-step process starting from 2-amino-5-nitrobenzonitrile:

- Synthesis of the Precursor (2-Amino-5-nitrobenzonitrile): A known method for the synthesis of 2-amino-5-nitrobenzonitrile involves the dehydration of 5-nitroanthranilamide. This can be achieved using a dehydrating agent such as phosphorus oxychloride or phosphorus pentoxide. For instance, reacting 5-nitroanthranilamide with phosphorus oxychloride, often in a solvent like chlorobenzene or N-methylpyrrolidone, at elevated temperatures (e.g., 70-100 °C) yields 2-amino-5-nitrobenzonitrile.[\[5\]](#)
- Bromination of 2-Amino-5-nitrobenzonitrile: The subsequent step would be the regioselective bromination of the 2-amino-5-nitrobenzonitrile intermediate. The amino group is a strong activating group and an ortho-, para-director, while the nitro and nitrile groups are deactivating and meta-directors. Therefore, the bromine atom would be directed to the position ortho to the amino group, which is the 3-position. A common method for the bromination of activated aromatic rings is the use of bromine in a solvent such as acetic acid. [\[6\]](#) The reaction conditions, including temperature and reaction time, would need to be carefully controlled to ensure mono-bromination and avoid the formation of di-brominated byproducts.

A generalized workflow for this proposed synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Proposed Synthetic Workflow for **2-Amino-3-bromo-5-nitrobenzonitrile**.

## Reactivity and Applications

**2-Amino-3-bromo-5-nitrobenzonitrile** serves as a key intermediate in the synthesis of disperse dyes. The presence of multiple functional groups allows for a variety of chemical transformations:

- The amino group can undergo diazotization followed by coupling reactions to form azo dyes.
- The bromo substituent can act as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions to introduce further complexity.

- The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
- The nitro group can be reduced to an amino group, providing another site for functionalization.

This versatility makes it a valuable component for the fine chemical industry.

The logical relationship of its primary application is illustrated below:



[Click to download full resolution via product page](#)

Application as a Chemical Intermediate.

## Biological Activity and Signaling Pathways

There is currently no publicly available information to suggest that **2-Amino-3-bromo-5-nitrobenzonitrile** has been investigated for its biological activity or its role in any specific signaling pathways. Its primary application appears to be in the field of materials science, specifically as a precursor for dyes. No data from biological screening assays, such as cytotoxicity or enzyme inhibition studies, were found during the literature search.

## Safety Information

**2-Amino-3-bromo-5-nitrobenzonitrile** is classified as a hazardous substance. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Classification                                                                                                        | GHS Pictogram | Hazard Statements (H-codes)                                                                                                                                                                     | Precautionary Statements (P-codes)                                                                                                                                                                                                                                                                                                                                                                                                                                                                    |
|------------------------------------------------------------------------------------------------------------------------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) |               | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data compiled from Sigma-Aldrich safety information.

## Conclusion

**2-Amino-3-bromo-5-nitrobenzonitrile** is a valuable chemical intermediate with well-defined physicochemical properties and established applications in the synthesis of disperse dyes. While detailed experimental protocols for its synthesis and comprehensive spectroscopic data are not readily available in the public domain, a plausible synthetic route can be devised based on known chemical transformations of related compounds. There is a notable absence of information regarding its biological activity, suggesting a gap in the current scientific literature and a potential area for future research. Users should handle this compound with care, adhering to the provided safety guidelines.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Amino-3-Bromo-5-Nitrobenzonitrile | Chemical Properties, Synthesis, Applications & Safety Data | China Supplier & Manufacturer [nj-finechem.com]
- 2. labproinc.com [labproinc.com]
- 3. 17601-94-4|2-Amino-3-bromo-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Technical Whitepaper: 2-Amino-3-bromo-5-nitrobenzonitrile (CAS: 17601-94-4)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101693#2-amino-3-bromo-5-nitrobenzonitrile-cas-number-17601-94-4>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)